molecular formula C16H24N2O3 B14113055 methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate

methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate

Cat. No.: B14113055
M. Wt: 292.37 g/mol
InChI Key: DJBPSNXKZLENEZ-ZIAGYGMSSA-N
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Description

®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-4-methylpentanoic acid and ®-3-phenylpropanoic acid.

    Coupling Reaction: The two acids are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Esterification: The resulting amide is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 2-((S)-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate
  • ®-Ethyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate
  • ®-Methyl 2-(®-2-aMino-4-EthylpentanaMido)-3-phenylpropanoate

Uniqueness

®-Methyl 2-(®-2-aMino-4-MethylpentanaMido)-3-phenylpropanoate is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit different reactivity and interactions compared to its similar counterparts.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C16H24N2O3/c1-11(2)9-13(17)15(19)18-14(16(20)21-3)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19)/t13-,14-/m1/s1

InChI Key

DJBPSNXKZLENEZ-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N

Origin of Product

United States

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